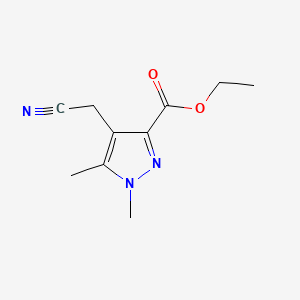

ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

ethyl 4-(cyanomethyl)-1,5-dimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H13N3O2/c1-4-15-10(14)9-8(5-6-11)7(2)13(3)12-9/h4-5H2,1-3H3 |

InChI Key |

HYIKBZMRCQFOCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1CC#N)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 4-(Cyanomethyl)-1,5-Dimethyl-1H-Pyrazole-3-Carboxylate

General Synthetic Strategy Overview

The synthesis of this compound generally involves:

- Formation of the pyrazole core with appropriate substitution.

- Introduction of the ethyl carboxylate group at the 3-position.

- Introduction of methyl groups at the 1 and 5 positions.

- Incorporation of the cyanomethyl group at the 4-position.

This can be achieved through condensation reactions involving β-ketoesters, hydrazine derivatives, and cyanomethylating agents, often under catalytic conditions.

Stepwise Preparation Method Based on Literature Data

Preparation of Ethyl 4,5-Dimethyl-1H-Pyrazole-3-Carboxylate Core

A foundational step is the synthesis of ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, which serves as the core structure before cyanomethylation. According to a reported method:

- Step 1: Diethyl oxalate reacts with 2-butanone in the presence of pyrrolidine catalyst in ethanol at room temperature, followed by reflux for 12 hours, to form ethyl 3-methylacetylacetonate intermediate.

- Step 2: This intermediate reacts with hydrazine hydrate in ethanol at low temperature (-5 °C) to afford ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate with a high yield (91%).

| Stage | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diethyl oxalate + 2-butanone | Ethanol, pyrrolidine, reflux 12 h | Intermediate formed | Crude product used directly |

| 2 | Intermediate + hydrazine hydrate | Ethanol, -5 °C, 1.5 h | 91 | Purified by distillation under reduced pressure |

This method provides the pyrazole core with the desired methyl substituents and ethyl ester functionality.

Cyanomethylation of the Pyrazole Core

The cyanomethyl group at the 4-position can be introduced by reaction with cyanomethylating agents such as malononitrile or related compounds under catalytic conditions.

- In a related synthetic approach involving multi-substituted pyrazole derivatives, malononitrile condenses with β-ketoesters and hydrazine in the presence of indium(III) chloride (InCl3) catalyst under ultrasonic irradiation, allowing the formation of cyano-substituted pyrazole derivatives in high yields (80%–95%) within short reaction times (~20 minutes at 40 °C).

- The reaction proceeds through initial formation of pyrazolone intermediates, followed by nucleophilic attack on the cyanomethyl source and tautomerization to afford the cyano-substituted pyrazole product.

| Component | Quantity (mmol) | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Ethyl acetoacetate | 2.0 | InCl3 (20 mol%) | 50% Ethanol | 40 °C | 20 min | 80–95 | Ultrasonic irradiation applied |

| Hydrazine hydrate | 2.0 | ||||||

| Methyl benzoylformate | 2.0 | ||||||

| Malononitrile | 2.0 | Cyanomethyl source |

This method is efficient, environmentally friendly, and suitable for synthesizing cyano-substituted pyrazole esters.

Alternative Synthetic Route via Functional Group Transformations

A more complex multi-step synthesis described in medicinal chemistry literature involves:

- Initial synthesis of this compound by functionalizing pyrazole derivatives with cyanomethyl groups.

- Use of reagents such as guanidine carbonate and phosphorus oxychloride (POCl3) for further transformations.

- Purification by chromatography and crystallization.

This route typically involves:

| Step | Reaction Details | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of pyrazole intermediate | Various solvents, reflux | Moderate | Requires inert atmosphere (N2) |

| 2 | Cyanomethylation or substitution at 4-position | POCl3, dioxane, 75 °C, 12 h | Variable | Followed by aqueous workup |

| 3 | Purification | Flash chromatography | 75–90 | Final product isolation |

This method is more elaborate and suited for complex derivatives but can be adapted for this compound.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Diethyl oxalate + 2-butanone + hydrazine | Straightforward pyrazole core synthesis | High yield (91%), simple reagents | Does not introduce cyanomethyl group directly |

| One-pot InCl3-catalyzed reaction with malononitrile | Efficient cyanomethylation in one step | High yield (80–95%), short time, green chemistry | Requires ultrasonic irradiation and catalyst |

| Multi-step functional group transformations | Allows complex substitutions | Versatile for derivatives | Longer reaction times, multiple steps |

Summary Table of Key Reaction Parameters

| Parameter | Method 1 (Core Synthesis) | Method 2 (One-pot Cyanomethylation) | Method 3 (Multi-step Functionalization) |

|---|---|---|---|

| Starting Materials | Diethyl oxalate, 2-butanone, hydrazine hydrate | Ethyl acetoacetate, hydrazine, malononitrile, InCl3 | Pyrazole intermediates, guanidine carbonate, POCl3 |

| Catalyst | Pyrrolidine | Indium(III) chloride | POCl3 |

| Solvent | Ethanol | 50% Ethanol | Dioxane, ethanol |

| Temperature | Room temp to reflux (20–80 °C) | 40 °C | 75–85 °C |

| Reaction Time | 13–14 hours | 20 minutes | 12–24 hours |

| Yield | ~91% | 80–95% | 75–90% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-(Carboxymethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate.

Reduction: 4-(Hydroxymethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Effects at Position 4

The cyanomethyl group distinguishes the target compound from analogs with:

- Hydroxyethyl: Ethyl 4-(2-hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate () exhibits lower electrophilicity due to the hydroxyl group, enhancing solubility in polar solvents.

- Chloro/Halogen: Chlorinated derivatives (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, ) show higher melting points (133–183°C) due to stronger halogen-mediated intermolecular forces. The cyanomethyl group may reduce crystallinity compared to halogens but enhance metabolic stability .

- Formyl: Ethyl 4-formyl-1H-pyrazole-3-carboxylate () has a reactive aldehyde group, making it prone to oxidation or condensation reactions. The cyanomethyl group offers greater stability while retaining electron-withdrawing effects .

Substituent Effects at Positions 1 and 5

- Methyl vs. Aryl Groups: The target compound’s 1,5-dimethyl configuration reduces steric hindrance compared to aryl-substituted analogs (e.g., ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, ).

Physicochemical Properties

Key data from analogous compounds ():

Biological Activity

Ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C10H12N4O2

- Molecular Weight: 220.23 g/mol

- IUPAC Name: this compound

The compound features a pyrazole ring with a cyanomethyl group and an ethyl ester functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity: Several studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties: Pyrazole compounds are also noted for their anti-inflammatory effects. Research has highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Antitumor Activity: Some pyrazole derivatives have been evaluated for their potential as antitumor agents. They have shown inhibitory effects on cancer cell lines by targeting specific kinases associated with tumor growth .

The mechanism of action of this compound involves interaction with biological targets such as enzymes and receptors. The presence of the cyanomethyl group enhances its ability to form hydrogen bonds and interact with active sites on proteins, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives evaluated their antimicrobial properties through minimum inhibitory concentration (MIC) assays. This compound was found to exhibit promising activity against several pathogens, with MIC values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Other Pyrazole Derivative | 0.22 | E. coli |

Anti-inflammatory Activity

In vitro studies demonstrated that compounds similar to this compound effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions .

Q & A

Q. How can researchers optimize the synthesis of ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

- Cyanoalkylation: Introducing the cyanomethyl group via nucleophilic substitution or coupling reactions. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance reaction efficiency .

- Esterification: Use ethyl chloroformate or coupling agents (e.g., DCC/DMAP) under anhydrous conditions to minimize hydrolysis byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

- Yield Optimization: Monitor reaction progress using TLC or HPLC. For example, adjusting stoichiometry of the cyanomethylating agent (1.2–1.5 equivalents) can reduce unreacted intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm regiochemistry and substituent positions. For example, the cyanomethyl group’s proton resonates at δ ~3.5–4.0 ppm, while ester carbonyls appear at δ ~165–170 ppm in ¹³C NMR .

- X-ray Diffraction (XRD): Single-crystal XRD using SHELX programs (e.g., SHELXL) resolves tautomeric forms and spatial arrangements. Data collection at low temperature (100 K) enhances resolution .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (±2 ppm error) and detects fragmentation patterns unique to the cyanomethyl group .

Advanced Research Questions

Q. How does the cyanomethyl substituent influence the compound’s reactivity and biological activity compared to other pyrazole derivatives?

Methodological Answer:

- Reactivity: The electron-withdrawing cyanomethyl group increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic aromatic substitution. Compare reactivity with methyl or carboxylate-substituted analogs using kinetic studies (e.g., monitoring reaction rates with thiols or amines) .

- Biological Activity: The cyanomethyl group may enhance membrane permeability due to its lipophilicity. Evaluate via logP measurements and antimicrobial assays (e.g., MIC against S. aureus or E. coli). Contrast with non-cyano derivatives to isolate substituent effects .

Q. What computational approaches predict the pharmacokinetic properties and binding interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study tautomer stability. The cyanomethyl group stabilizes the 1,5-dimethyl tautomer due to resonance effects .

- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability .

- ADMET Prediction: Tools like SwissADME predict bioavailability (%F >50% due to moderate logP ~2.5) and CYP450 metabolism, guiding toxicity studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in IC₅₀ values for anticancer activity may arise from cell line differences (HeLa vs. MCF-7) .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain divergent results. For instance, ester hydrolysis to the carboxylic acid could alter activity .

- Statistical Analysis: Apply multivariate regression to isolate substituent effects from assay noise. Public datasets (e.g., ChEMBL) enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.